[3-methyl-4-(4-methylphenyl)piperazin-1-yl](1-methyl-1H-pyrazol-5-yl)methanone
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Overview
Description
3-METHYL-4-(4-METHYLPHENYL)PIPERAZINOMETHANONE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-(4-METHYLPHENYL)PIPERAZINOMETHANONE typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . This reaction yields high to excellent purity products, which are then isolated by simple filtration .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with more efficient catalysts and optimized reaction times. For instance, the use of 12-tungstophosphoric acid as a catalyst has been reported to provide high yields and short reaction times . This method is not only efficient but also environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-(4-METHYLPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-METHYL-4-(4-METHYLPHENYL)PIPERAZINOMETHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-METHYL-4-(4-METHYLPHENYL)PIPERAZINOMETHANONE exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Hydrazine-coupled pyrazoles: Exhibits potent antileishmanial and antimalarial activities.
Uniqueness
What sets 3-METHYL-4-(4-METHYLPHENYL)PIPERAZINOMETHANONE apart is its unique combination of a piperazine and pyrazole ring, which contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H22N4O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C17H22N4O/c1-13-4-6-15(7-5-13)21-11-10-20(12-14(21)2)17(22)16-8-9-18-19(16)3/h4-9,14H,10-12H2,1-3H3 |
InChI Key |
NMLVVTJNQRHTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)C3=CC=NN3C |
Origin of Product |
United States |
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